molecular formula C11H14N6O B12234199 N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12234199
M. Wt: 246.27 g/mol
InChI Key: HOBOBXLKDWBSET-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that features a pyrimidine ring substituted with a triazole ring and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Triazole Ring:

    Attachment of the Oxolane Moiety: The oxolane moiety can be attached through a nucleophilic substitution reaction, where the oxolane ring is introduced via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The oxolane moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
  • N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-3-yl)pyrimidin-4-amine

Uniqueness

N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the specific positioning of the triazole ring at the 1-position, which can influence its binding affinity and selectivity towards molecular targets. The presence of the oxolane moiety also distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties.

Properties

Molecular Formula

C11H14N6O

Molecular Weight

246.27 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H14N6O/c1-2-9(18-3-1)5-13-10-4-11(15-7-14-10)17-8-12-6-16-17/h4,6-9H,1-3,5H2,(H,13,14,15)

InChI Key

HOBOBXLKDWBSET-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC=N2)N3C=NC=N3

Origin of Product

United States

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